molecular formula C12H15F3N2O B14811142 2-(Piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine

2-(Piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B14811142
M. Wt: 260.26 g/mol
InChI Key: HUJRWUSYXAGNBY-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a piperidinylmethoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with piperidin-4-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The piperidinyl group can be oxidized to form N-oxide derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The piperidinylmethoxy group can interact with biological receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine
  • 2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine
  • 2-(Piperidin-4-ylmethoxy)-3-(trifluoromethyl)pyridine

Uniqueness

2-(Piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of the piperidinylmethoxy group and the trifluoromethyl group provides a distinct set of properties that can be leveraged in various research applications.

Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

2-(piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)10-2-1-3-11(17-10)18-8-9-4-6-16-7-5-9/h1-3,9,16H,4-8H2

InChI Key

HUJRWUSYXAGNBY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COC2=CC=CC(=N2)C(F)(F)F

Origin of Product

United States

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